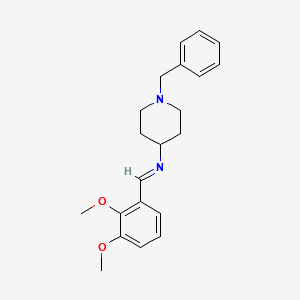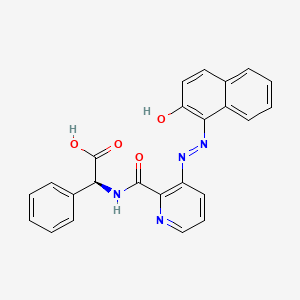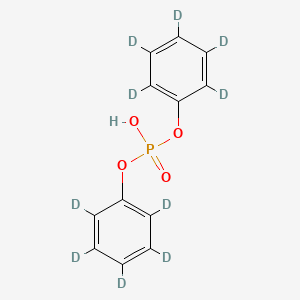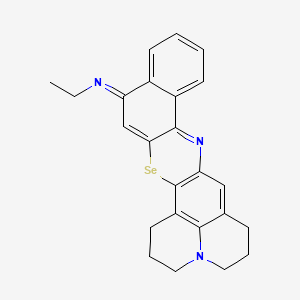
Vegfr-2-IN-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vegfr-2-IN-33 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting VEGFR-2, this compound can potentially be used to treat diseases characterized by abnormal angiogenesis, such as cancer and certain eye diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-33 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of quinoxaline-based VEGFR-2 inhibitors involves the use of quinoxaline derivatives as starting materials, followed by functionalization through reactions such as nitration, reduction, and coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-33 can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling agents (e.g., palladium catalysts). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically intermediates that are further functionalized to yield the final compound, this compound. These intermediates may include various substituted quinoxalines and other heterocyclic compounds .
Scientific Research Applications
Vegfr-2-IN-33 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: Investigated for its role in modulating cellular processes such as proliferation, migration, and survival of endothelial cells.
Medicine: Explored as a potential therapeutic agent for treating cancers and eye diseases characterized by abnormal angiogenesis.
Industry: Utilized in drug discovery and development programs aimed at identifying new VEGFR-2 inhibitors with improved efficacy and safety profiles
Mechanism of Action
Vegfr-2-IN-33 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, which in turn inhibits the signaling pathways that promote angiogenesis. Key molecular targets and pathways involved include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, and NCK-p38-MAPKAPK2/3 pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Vegfr-2-IN-33 include other VEGFR-2 inhibitors such as:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.
Sorafenib: An inhibitor of multiple kinases including VEGFR-2.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3
Uniqueness
This compound is unique in its specific targeting of VEGFR-2 and its potential for high selectivity and potency. Compared to other inhibitors, it may offer advantages in terms of reduced off-target effects and improved therapeutic outcomes .
Properties
Molecular Formula |
C20H14N6O2S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-pyridin-2-yl-4-([1,3]thiazolo[4,5-b]quinoxalin-2-ylamino)benzenesulfonamide |
InChI |
InChI=1S/C20H14N6O2S2/c27-30(28,26-17-7-3-4-12-21-17)14-10-8-13(9-11-14)22-20-25-18-19(29-20)24-16-6-2-1-5-15(16)23-18/h1-12H,(H,21,26)(H,22,23,25) |
InChI Key |
MKERJAPCZMRTQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC(=N3)NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)




![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)





